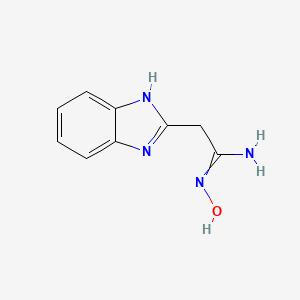

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

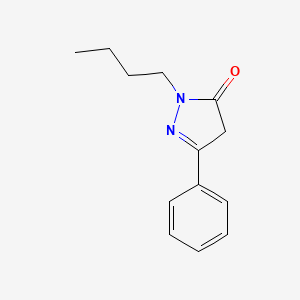

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is a heterocyclic compound that features a benzimidazole ring fused with an ethanimidamide group

Mechanism of Action

Target of Action

The primary targets of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide are parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are widespread around the world and lead to morbidity and mortality in the population .

Mode of Action

The compound interacts with its targets by exhibiting both anthelmintic and antioxidant properties . The anthelmintic activity was studied in vitro, indicating that the compound was more active than the clinically used anthelmintic drugs albendazole and ivermectin . The compound killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress in the host infected by the parasites . The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals through several possible reaction pathways .

Result of Action

The result of the compound’s action is the eradication of parasitic larvae, demonstrating its effectiveness as an anthelmintic . Additionally, it exhibits antioxidant properties, indicating its potential in mitigating oxidative stress induced by the parasites in the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents. One common method includes the reaction of 1,2-phenylenediamine with formic acid or trimethyl orthoformate, followed by further derivatization to introduce the ethanimidamide group . Another approach involves the reaction of 1,2-phenylenediamine with carbon disulfide and potassium hydroxide, followed by subsequent reactions to form the desired compound .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide, often employs large-scale condensation reactions using readily available starting materials such as 1,2-phenylenediamine and aldehydes. Optimized reaction conditions, including temperature, solvent, and catalysts, are crucial for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzimidazole derivatives .

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Albendazole: A benzimidazole derivative used as an anthelmintic drug.

Mebendazole: Another benzimidazole-based anthelmintic with a similar structure and function.

Thiabendazole: Known for its antifungal and anthelmintic properties.

Uniqueness

2-(1H-benzimidazol-2-yl)-N’-hydroxyethanimidamide is unique due to its combined antioxidant and antiparasitic activities, which are not commonly found together in other benzimidazole derivatives . This dual functionality makes it a promising candidate for further research and development in various fields.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-8(13-14)5-9-11-6-3-1-2-4-7(6)12-9/h1-4,14H,5H2,(H2,10,13)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGKAABDZKCWKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407115 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4404-32-4 |

Source

|

| Record name | 2-(1H-benzimidazol-2-yl)-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-(pyrrolidin-1-yl)propyl]-9H-carbazole](/img/structure/B7778342.png)

![2-[(2,4-Dichlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B7778365.png)

![2-[(2,4-Dichlorophenoxy)methyl]oxirane](/img/structure/B7778372.png)

![ethyl 4-chloro-2-{[(2-cyanoethyl)sulfanyl]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7778375.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B7778407.png)

![N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide](/img/structure/B7778410.png)

![3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7778411.png)

![[(Z)-(10-oxophenanthren-9-ylidene)amino]urea](/img/structure/B7778417.png)